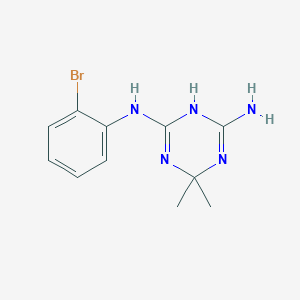
N~2~-(2-bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine, also known as BPTD, is a chemical compound that has gained attention in scientific research due to its potential application in various fields. BPTD is a triazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Antimicrobial Agent
This compound has been studied for its potential as an antimicrobial agent. The presence of the triazine ring is known to contribute to antimicrobial activity . Research indicates that derivatives of this compound can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal species. This makes it a valuable candidate for developing new antimicrobial drugs that could help combat drug-resistant pathogens.
Anticancer Activity
The triazine derivatives have shown promise in anticancer research, particularly against breast cancer cell lines . The compound’s ability to inhibit cell proliferation makes it a potential candidate for chemotherapy drug development. Its molecular structure allows for interaction with cancer cell receptors, which could lead to the design of targeted cancer therapies.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how a compound interacts with various biological targets. N~2~-(2-bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine can be used in computational models to predict its binding affinity and mode of action within the binding pockets of enzymes or receptors . This application is essential for rational drug design and can accelerate the development of new therapeutics.
Mass Spectrometry
The compound’s unique structure makes it suitable for mass spectrometry analysis. It can serve as a reference or a standard in mass spectrometry to help identify and quantify similar compounds . This application is particularly useful in pharmacokinetics and environmental analysis, where precise measurement of chemical substances is required.
Pharmacological Studies
Due to its varied biological activities, this compound is an excellent candidate for pharmacological studies. It can be used to explore different pathways of drug action and to understand the pharmacodynamics and pharmacokinetics of new drugs . These studies can provide insights into the compound’s metabolism, absorption, and excretion.
Drug Resistance Research
The compound’s efficacy against drug-resistant strains can be a significant area of study. By understanding how it overcomes resistance mechanisms, researchers can develop strategies to enhance the effectiveness of existing drugs or create new compounds that can bypass resistance .
Propriétés
IUPAC Name |
2-N-(2-bromophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN5/c1-11(2)16-9(13)15-10(17-11)14-8-6-4-3-5-7(8)12/h3-6H,1-2H3,(H4,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIMRBIDQOFWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(NC(=N1)NC2=CC=CC=C2Br)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(2)-(2-Bromophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

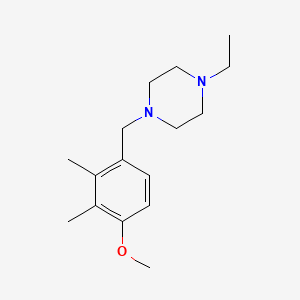
![N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5636798.png)
![3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5636808.png)
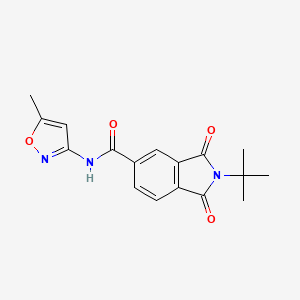
![4-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]carbonyl}-1-ethyl-2(1H)-pyridinone](/img/structure/B5636824.png)
![[2-(4-{[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}-2-morpholinyl)ethyl]amine dihydrochloride](/img/structure/B5636840.png)
![N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5636842.png)
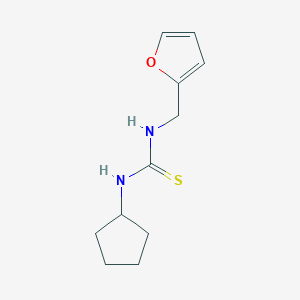
![1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-(4-fluorophenyl)-4-piperidinol](/img/structure/B5636851.png)
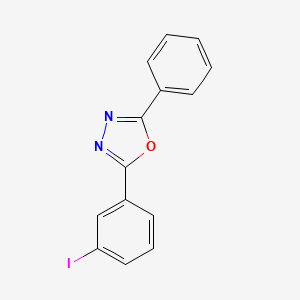
![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[3-(4-fluorophenyl)propyl]piperidin-4-amine](/img/structure/B5636879.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide dihydrochloride](/img/structure/B5636885.png)
![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B5636888.png)
![3-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5636896.png)